molecular formula C18H18FN3OS B2467256 2-(4-fluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide CAS No. 1396764-96-7

2-(4-fluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide

Cat. No.: B2467256
CAS No.: 1396764-96-7
M. Wt: 343.42
InChI Key: HZYCWKXPVUAXLV-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a 4-fluorophenyl group, a methyl-substituted imidazole ring fused with a thiophene moiety, and an ethyl spacer. While direct pharmacological data for this compound are absent in the provided evidence, analogs with similar scaffolds demonstrate antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, as discussed below.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c1-22-12-15(16-3-2-10-24-16)21-17(22)8-9-20-18(23)11-13-4-6-14(19)7-5-13/h2-7,10,12H,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYCWKXPVUAXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:

  • A 4-fluorophenyl group, which is known for enhancing the lipophilicity and bioactivity of compounds.
  • An imidazole ring, which is often associated with various pharmacological activities.
  • A thiophene moiety, which can influence the electronic properties and biological interactions.

Synthesis methods typically involve multi-step reactions starting from readily available precursors, employing techniques such as nucleophilic substitutions and cyclization reactions to form the imidazole and thiophene rings.

1. Anticancer Properties

Recent studies have indicated that compounds similar to 2-(4-fluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that related compounds showed IC50 values in the micromolar range against various cancer cell lines, suggesting potential efficacy in cancer treatment. For example, a derivative exhibited an IC50 of 25.72 ± 3.95 μM against MCF cell lines, indicating strong apoptotic effects .

2. Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)IC50 (μM)
Compound A25.91 ± 0.77%85.91 ± 0.23%3.11

This data suggests that modifications in the structure can enhance selectivity and potency against specific COX isoforms .

The proposed mechanisms of action for this class of compounds include:

  • Inhibition of key enzymes involved in cancer proliferation and inflammation.
  • Induction of apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

4. Case Studies

A notable case study involved the evaluation of a related compound in vivo using tumor-bearing mice models. Results indicated significant tumor suppression compared to control groups, supporting the anticancer potential of these compounds .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Compound Name Core Structure Modifications Biological Activity (If Reported) Reference
2-{[5-(4-Chlorophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide Chlorophenyl, methoxyethyl, thiophen-2-ylmethyl Not specified
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 4-Methoxyphenyl, thiazol-2-yl COX-1/2 inhibition
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole instead of imidazole, 4-fluorophenyl Antimicrobial (inferred from class)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazol-2-yl Antimicrobial, structural similarity to penicillin derivatives
2-{[4,5-Bis(thiophen-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide Bis-thiophenyl imidazole Not specified (building block)

Key Observations :

  • Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogs, as fluorine often improves lipophilicity and bioavailability .
  • Spacer Groups : The ethyl spacer in the target compound contrasts with sulfanyl or direct aryl linkages in analogs, which may alter conformational flexibility .

Pharmacological Activity Comparison

Table 2: Reported Bioactivities of Analogs

Compound Class Target/Activity Potency (If Available) Reference
Imidazole-thioacetamides COX-1/2 inhibition (e.g., Compound 9) IC50 values pending (study ongoing)
Thiazol-2-yl acetamides Antimicrobial (vs. S. aureus, E. coli) MIC range: 8–32 µg/mL
Benzothiazole acetamides Antimicrobial, anti-inflammatory Not quantified

Insights :

  • The target compound’s imidazole-thiophene core may synergize with COX inhibition pathways, as seen in Compound 9’s interaction with cyclooxygenases .
  • Antimicrobial activity in thiazole derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) suggests that the fluorophenyl-imidazole scaffold could exhibit similar effects, though substituent electronegativity may modulate efficacy .

Physicochemical Properties

Table 4: Physicochemical Data for Analogs

Compound Melting Point (°C) Solubility (Qualitative) IR Spectral Features (cm⁻¹) Reference
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-fluorophenyl)acetamide 182–185 Low in hexane, moderate in EtOAc 3439 (N–H), 1652 (C=O), 1156 (C–F)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 459–461 Insoluble in H2O, soluble in DCM N–H⋯N hydrogen bonding (crystal structure)

Key Differences :

  • The fluorophenyl group in the target compound may lower melting points compared to dichlorophenyl analogs due to reduced molecular symmetry .
  • Thiophene and imidazole moieties likely contribute to π-π stacking interactions, enhancing crystalline stability .

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